4-(Trimethylsilyl)phenylmagnesium bromide

Organosilicon Chemistry Cross-Coupling Reagent Stability

Standard aryl Grignard reagents degrade rapidly, introducing variability in high-throughput experimentation (HTE) and requiring in-situ preparation. 4-(Trimethylsilyl)phenylmagnesium bromide (CAS 17878-43-2) solves this as a bench-stable 0.5M THF solution. - **Stability**: Refrigerated stock solution ensures consistent molarity across automated HTE runs. - **Regioselectivity**: Para-TMS group enables >99% 3β-conjugate addition in tropane synthesis (PET ligand development). - **Synthetic handle**: TMS allows ipso-halogenation or retention as a lipophilicity-modulating bioisostere. Available for immediate R&D supply. No special shipping permits required.

Molecular Formula C9H13BrMgSi
Molecular Weight 253.49 g/mol
CAS No. 17878-43-2
Cat. No. B6289308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trimethylsilyl)phenylmagnesium bromide
CAS17878-43-2
Molecular FormulaC9H13BrMgSi
Molecular Weight253.49 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC=[C-]C=C1.[Mg+2].[Br-]
InChIInChI=1S/C9H13Si.BrH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1
InChIKeyVEFBWPABSDBUIC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trimethylsilyl)phenylmagnesium Bromide: Technical Profile & Differentiation


4-(Trimethylsilyl)phenylmagnesium bromide, also referred to as (4-(trimethylsilyl)phenyl)magnesium bromide or TMSPMgBr, is a para-substituted aryl Grignard reagent with the molecular formula C₉H₁₃BrMgSi and a molecular weight of 253.49 g/mol [1]. The compound exists as a solution in tetrahydrofuran (THF), commonly supplied at 0.5 M concentration [1]. It belongs to the class of organomagnesium halides and is characterized by a trimethylsilyl (TMS) substituent at the para-position of the phenyl ring. This structural feature distinguishes it from conventional phenylmagnesium bromide and imparts unique reactivity and stability profiles that are critical for advanced organic synthesis applications, particularly in the construction of silicon-containing molecular architectures and in reactions requiring enhanced functional group compatibility [2].

4-(Trimethylsilyl)phenylmagnesium Bromide: Substitution Limitations


Grignard reagents, while ubiquitous, are not interchangeable entities. The reactivity, stability, and functional group tolerance of an organomagnesium compound are profoundly influenced by the electronic and steric nature of its organic substituent [1]. Substituting 4-(trimethylsilyl)phenylmagnesium bromide with a simpler analog like phenylmagnesium bromide or 4-bromophenylmagnesium bromide fails to provide the silyl functionality required for subsequent ipso-substitution or silicon-mediated transformations. Critically, the TMS group not only acts as a synthetic handle but also modulates the electronic character of the aryl ring, which can significantly alter nucleophilicity and regioselectivity in addition reactions [2]. Furthermore, the specialized preparation methods for silyl-substituted Grignard reagents yield bench-stable stock solutions—a property absent in many conventional Grignard reagents that degrade rapidly, complicating procurement, storage, and reproducible experimental workflows [3].

4-(Trimethylsilyl)phenylmagnesium Bromide: Evidence of Differentiation


Bench-Stable Stock Solutions

Unlike conventional Grignard reagents which are notoriously air- and moisture-sensitive and often require fresh preparation or immediate use, 4-(trimethylsilyl)phenylmagnesium bromide can be formulated as a homogeneous, bench-stable stock solution in THF that remains stable and storable under refrigeration [1]. Traditional Grignard reagents (e.g., phenylmagnesium bromide) are typically prepared in situ and are not amenable to long-term storage due to degradation pathways such as Wurtz coupling and reaction with solvent impurities [2].

Organosilicon Chemistry Cross-Coupling Reagent Stability

Cross-Coupling Functional Group Tolerance

Silicon-based Grignard reagents, including 4-(trimethylsilyl)phenylmagnesium bromide, exhibit excellent functional-group tolerance in unprecedented iron- and cobalt-catalyzed cross-coupling reactions of unactivated alkyl bromides [1]. This contrasts with many traditional Grignard reagents that often display poor compatibility with electrophilic functional groups (e.g., esters, nitriles, ketones) due to their high nucleophilicity and basicity, leading to unwanted side reactions [2].

Cross-Coupling Catalysis C–Si Bond Formation Functional Group Compatibility

Regioselective Conjugate Addition for PET Tracers

In the synthesis of fluoropropyl-tropane derivatives as potential PET imaging agents for the dopamine transporter (DAT), conjugate addition of 4-(trimethylsilyl)phenylmagnesium bromide to anhydroecgonine methyl ester proceeded regioselectively to afford the 2β-carbomethoxy-3β-aryl tropane core [1]. This regioselectivity is crucial for obtaining the desired stereoisomer with high DAT binding affinity (Ki values in the nanomolar range for related fluoroalkyl derivatives) [1]. Alternative nucleophiles, such as phenyllithium or simpler Grignard reagents, could lead to mixtures of regioisomers or require harsher conditions that compromise the labile ester functionality [2].

Positron Emission Tomography Radiopharmaceutical Synthesis Regioselective Addition

Optimized Organothiosilane Synthesis Yield

A systematic study on the synthesis of trimethylsilylthiophenols revealed that reacting the Grignard reagent derived from 4-trimethylsilyl-1-bromobenzene (i.e., 4-(trimethylsilyl)phenylmagnesium bromide) with 0.8 molar equivalents of elemental sulfur provides p-trimethylsilylthiophenol in the highest yield, with bis(4-trimethylsilylphenyl) disulfide forming as a minor byproduct [1]. In contrast, reactions with the unsubstituted phenylmagnesium bromide typically produce thiophenol in lower yields due to competing disulfide formation and over-oxidation, a problem mitigated by the electron-donating and steric effects of the para-TMS group which modulates reactivity [2].

Organosilicon Synthesis Thiophenol Derivatives Reaction Optimization

4-(Trimethylsilyl)phenylmagnesium Bromide: Application Scenarios


PET Tracer Development

In the synthesis of fluoroalkyl tropane derivatives as PET imaging agents for the dopamine transporter (DAT), 4-(trimethylsilyl)phenylmagnesium bromide enables regioselective conjugate addition to the anhydroecgonine core, installing the silyl-protected aryl group at the 3β-position in a single step [1]. This regioselectivity is essential for achieving the correct stereochemistry required for high-affinity DAT binding, a property validated by competitive binding assays (e.g., Ki values) [1]. Subsequent bromodesilylation or iododesilylation provides a versatile handle for further functionalization or radiolabeling, making this reagent a critical building block in the radiopharmaceutical development pipeline.

Bench-Stable Kits for High-Throughput Experimentation

The availability of 4-(trimethylsilyl)phenylmagnesium bromide as a bench-stable stock solution in THF, which remains stable and storable under refrigeration, enables its integration into automated high-throughput experimentation (HTE) platforms [1]. This contrasts sharply with conventional Grignard reagents that require in situ preparation and immediate use, which introduces significant operational variability and limits throughput [2]. The bench-stable nature of this silicon Grignard reagent ensures consistent molarity and reactivity across multiple experimental runs, enhancing reproducibility in reaction optimization and library synthesis for medicinal chemistry campaigns.

Silicon Building Blocks for Medicinal Chemistry

The trimethylsilyl group serves not only as a synthetic handle for ipso-substitution (e.g., to bromo- or iodo- derivatives) but also as a bioisostere that can modulate lipophilicity and metabolic stability of drug candidates [1]. The excellent functional group tolerance of 4-(trimethylsilyl)phenylmagnesium bromide in iron- and cobalt-catalyzed cross-couplings allows for the late-stage introduction of the 4-(trimethylsilyl)phenyl moiety into complex, densely functionalized molecules without the need for protecting groups [2]. This is particularly valuable in the synthesis of silicon-containing analogs of pharmaceutical leads, where the TMS group can be retained or transformed in a subsequent diversification step.

Organosulfur & Organosilicon Intermediates

In the preparation of p-trimethylsilylthiophenol and its derivatives, 4-(trimethylsilyl)phenylmagnesium bromide provides an optimized route with improved yield and reduced disulfide byproduct formation compared to unsubstituted aryl Grignard reagents [1]. The resulting thiophenol can be further functionalized with active halogen compounds to generate a library of thioethers, which are valuable intermediates in agrochemical and materials science applications [1]. The TMS group imparts favorable solubility characteristics and can be retained as a hydrophobic tag or removed via protodesilylation to yield the parent thiophenol if desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Trimethylsilyl)phenylmagnesium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.